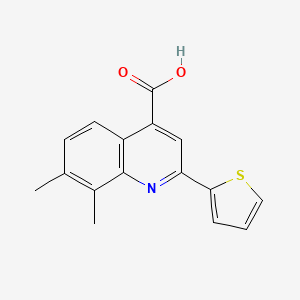

7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

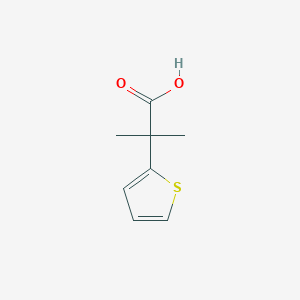

“7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid” is a quinoline derivative . Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . Thiophene is a five-membered ring made up of one sulfur as a heteroatom .

Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Scientific Research Applications

Fluorescent Probes Development

A study by Bodke, Shankerrao, and Harishkumar (2013) focused on the synthesis of novel quinoline derivatives as blue-green fluorescent probes. These compounds, including those derived from quinoline-4-carboxylic acids, exhibited significant fluorescence in solutions, indicating potential applications in bioimaging and analytical chemistry. The fluorescence properties varied with the polarity of the solvent, suggesting their utility in solvent polarity studies (Bodke, Shankerrao, & Harishkumar, 2013).

Helical Structure Studies

Research by Jiang et al. (2003) on oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid revealed the ability of these compounds to adopt helical structures both in solid-state and in solution. This study highlights the design principles of quinoline derivatives for the development of foldamers with predictable structures, which could be instrumental in materials science and molecular recognition (Jiang et al., 2003).

Synthesis of Novel Compounds

Padalkar and Sekar (2014) investigated azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) processes. These compounds demonstrated unique photophysical properties such as dual emissions and large Stokes shifts, making them suitable for advanced fluorescent materials and optical sensors (Padalkar & Sekar, 2014).

Antioxidant and Antibacterial Applications

Another study by Shankerrao, Bodke, and Mety (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid to evaluate their in vitro antioxidant and antibacterial activities. Some compounds exhibited significant chelating ability and radical scavenging activity, alongside potent antibacterial effects against various pathogens. This suggests their potential use in developing new antimicrobial and antioxidant agents (Shankerrao, Bodke, & Mety, 2013).

Mechanism of Action

Target of Action

Thiophene-based analogs and quinoline derivatives, which are structural components of this compound, have been reported to interact with a variety of biological targets . For instance, some thiophene derivatives exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Given the reported biological activities of thiophene and quinoline derivatives, it can be inferred that this compound may influence a variety of biochemical pathways related to inflammation, cancer progression, microbial growth, hypertension, and atherosclerosis .

Result of Action

Based on the reported activities of thiophene and quinoline derivatives, this compound may exert a variety of effects at the molecular and cellular levels, potentially influencing cell signaling, gene expression, and enzymatic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Properties

IUPAC Name |

7,8-dimethyl-2-thiophen-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-9-5-6-11-12(16(18)19)8-13(14-4-3-7-20-14)17-15(11)10(9)2/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRXXRAMWJKFKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2875800.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-isopropylacetamide](/img/structure/B2875801.png)

![17,18-Dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B2875808.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2875812.png)

![1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2875814.png)